

Quantitative Analysis of Ethyl 7-oxooctanoate: A Guide to Validated Chromatographic Methods

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Compound of Interest

Compound Name: Ethyl 7-oxooctanoate

CAS No.: 36651-36-2

Cat. No.: B1594743

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Abstract

This technical guide provides detailed, validated analytical methods for the precise quantification of **Ethyl 7-oxooctanoate** in various mixtures. Recognizing the importance of this gamma-keto ester as a potential synthetic intermediate in pharmaceutical and fine chemical industries, we present two robust, orthogonal chromatographic approaches: a direct Gas Chromatography-Mass Spectrometry (GC-MS) method and an alternative High-Performance Liquid Chromatography (HPLC) method with UV detection following pre-column derivatization. This document offers comprehensive, step-by-step protocols for sample preparation, instrument setup, and method validation in accordance with ICH Q2(R2) guidelines. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific matrices and analytical challenges.

Introduction: The Analytical Imperative for Ethyl 7-oxooctanoate

Ethyl 7-oxooctanoate is an organic molecule featuring both an ester and a ketone functional group. Its structure makes it a versatile building block in organic synthesis.

- Molecular Formula: $C_{10}H_{18}O_3$
- Molecular Weight: 186.25 g/mol
- Structure: (A proper chemical structure image would be placed here in a real document)

The presence of two distinct functional groups allows for sequential or selective chemical modifications, making it a valuable intermediate. Accurate quantification is critical for several reasons:

- **Reaction Monitoring:** To track the progress of a synthesis and determine reaction endpoints, maximizing yield and minimizing impurity formation.
- **Quality Control:** To assess the purity of the final product and ensure it meets specifications for downstream applications.
- **Stability Studies:** To determine the degradation profile of the compound under various storage conditions.

This guide provides the necessary protocols to establish reliable quantitative assays for this purpose. The methods are designed to be both accurate and robust, grounded in established chromatographic principles and validated against international standards.[1][2]

Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of the Method: Gas chromatography is an ideal technique for analyzing semi-volatile compounds like **Ethyl 7-oxooctanoate**. The analyte is volatilized and separated from other components in a mixture based on its boiling point and interaction with a stationary phase inside a capillary column. Mass spectrometry provides highly selective and sensitive detection, confirming the identity of the analyte by its unique mass spectrum and fragmentation pattern, thereby ensuring unparalleled specificity.[3]

Sample Preparation: Liquid-Liquid Extraction (LLE)

Causality: The goal of sample preparation is to isolate the analyte from a potentially complex matrix (e.g., aqueous reaction quench, cell culture media) and transfer it into a solvent compatible

with the GC injection system. LLE using a water-immiscible organic solvent is a simple and effective technique for this purpose. Ethyl acetate is chosen here for its ability to efficiently extract moderately polar organic molecules and its high volatility, which simplifies sample concentration.

Protocol: Liquid-Liquid Extraction

- **Sample Collection:** Pipette 1.0 mL of the aqueous sample mixture into a 15 mL glass centrifuge tube.
- **Internal Standard (IS) Spiking:** Add 50 μ L of the Internal Standard working solution (e.g., Ethyl Heptanoate, 100 μ g/mL in methanol). The use of an IS is critical as it corrects for variations in extraction efficiency and injection volume.
- **Extraction:** Add 3.0 mL of ethyl acetate to the tube.
- **Mixing:** Cap the tube securely and vortex for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.
- **Phase Separation:** Centrifuge at 2,000 x g for 5 minutes to achieve a clean separation between the aqueous and organic layers.
- **Collection:** Carefully transfer the upper organic layer (ethyl acetate) to a clean glass vial using a Pasteur pipette.
- **Drying & Concentration (Optional):** For dilute samples, the extract can be concentrated. Pass the organic layer through a small column containing anhydrous sodium sulfate to remove residual water. Evaporate the solvent under a gentle stream of nitrogen gas at room temperature to a final volume of \sim 500 μ L.
- **Analysis:** Transfer the final extract to a 2 mL GC autosampler vial with a micro-insert. The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Protocol

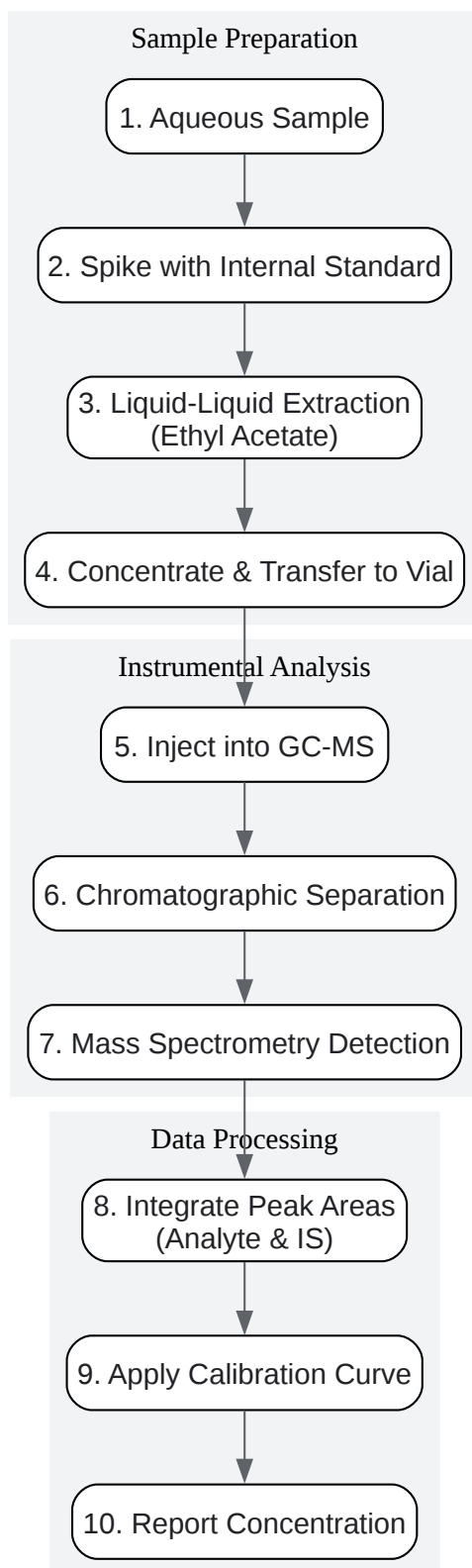
Causality: The parameters below are selected to provide good chromatographic resolution and a short run time. A non-polar DB-5ms column is a robust, general-purpose column that separates compounds primarily by boiling point. The temperature program is designed to first elute volatile

solvents at a low temperature and then ramp up to elute the analyte and any higher-boiling components as sharp, symmetrical peaks.

Table 1: GC-MS Instrument Parameters

Parameter	Recommended Setting
Gas Chromatograph	Agilent 8890 GC System or equivalent
Column	Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 μ m film thickness
Carrier Gas	Helium at a constant flow of 1.2 mL/min
Inlet	Split/Splitless, operated in Splitless mode for 1 min
Inlet Temperature	250°C
Injection Volume	1 μ L
Oven Program	Initial: 60°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min)
Mass Spectrometer	Agilent 7000 Series Triple Quadrupole MS or equivalent
Ion Source	Electron Ionization (EI) at 70 eV
Source Temperature	230°C
Transfer Line Temp	280°C
Acquisition Mode	Full Scan: m/z 40-400 (for identification)SIM: Monitor ions m/z 88, 115, 157 (for quantification) and a qualifier ion. (Ions are predictive and must be confirmed experimentally).

GC-MS Workflow Diagram



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Caption: Workflow for the quantification of **Ethyl 7-oxooctanoate** by GC-MS.

Method Validation Protocol (ICH Q2(R2) Framework)

The objective of analytical procedure validation is to demonstrate its fitness for the intended purpose.^{[2][4]}

Protocol:

- **Specificity:** Analyze blank matrix, matrix spiked with analyte and IS, and matrix spiked with potential impurities to demonstrate that no interfering peaks co-elute with the analyte or IS.
- **Linearity and Range:** Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) by spiking blank matrix extract. Plot the ratio of the analyte peak area to the IS peak area against the concentration. The relationship should be linear, with a correlation coefficient (r^2) > 0.995. The range is the interval between the lowest and highest concentrations that remain accurate, precise, and linear.^[5]
- **Accuracy:** Analyze quality control (QC) samples at three concentrations (low, medium, high) across the linear range (n=3 at each level). Accuracy is expressed as the percentage recovery of the measured concentration relative to the nominal concentration. The acceptance criterion is typically 85-115%.
- **Precision:**
 - **Repeatability (Intra-assay):** Analyze six replicate samples at a medium QC concentration on the same day, with the same analyst and instrument.
 - **Intermediate Precision (Inter-assay):** Repeat the analysis on a different day with a different analyst or instrument.
 - The precision is expressed as the relative standard deviation (%RSD), which should typically be ≤15%.
- **Limits of Detection (LOD) and Quantification (LOQ):** Determine the signal-to-noise (S/N) ratio by analyzing progressively more dilute samples. LOD is the concentration at which S/N is ~3:1. LOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (S/N ~10:1).^[6]

Table 2: Summary of GC-MS Validation Parameters and Acceptance Criteria

Validation Parameter	Measurement	Acceptance Criterion
Specificity	No interference at the retention time of the analyte and IS	Peak purity > 98%
Linearity (r ²)	Correlation coefficient of the calibration curve	≥ 0.995
Range	Confirmed by linearity, accuracy, and precision	Typically 0.1 - 50 µg/mL
Accuracy (% Recovery)	(Measured Conc. / Nominal Conc.) x 100	85 - 115%
Precision (% RSD)	Repeatability and Intermediate Precision	≤ 15%
Limit of Quantification	Lowest standard on the curve meeting accuracy/precision criteria (S/N ≥ 10)	To be determined experimentally

Alternative Method: HPLC-UV with DNPH Derivatization

Principle of the Method: This method is an excellent orthogonal technique to GC-MS. **Ethyl 7-oxooctanoate** lacks a native chromophore for sensitive UV detection. This limitation is overcome by reacting the ketone moiety with 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium. This reaction forms a stable 2,4-dinitrophenylhydrazone derivative that is highly chromophoric and can be detected with high sensitivity by HPLC-UV at approximately 365 nm.^{[7][8]}

Sample Preparation and Derivatization Protocol

Causality: The derivatization reaction requires an acidic catalyst to proceed efficiently. The conditions (temperature and time) are optimized to drive the reaction to completion without causing degradation of the analyte or the derivative. After the reaction, quenching with a base is not typically necessary, as the sample is sufficiently diluted in the mobile phase upon injection.

Protocol: DNPH Derivatization

- **Sample Preparation:** Prepare the sample extract as described in the LLE protocol (Section 2.1), but evaporate the ethyl acetate completely under nitrogen. Reconstitute the residue in 500 μL of acetonitrile.
- **Reagent Preparation:** Prepare a DNPH reagent solution by dissolving 100 mg of 2,4-dinitrophenylhydrazine in 100 mL of acetonitrile, then adding 0.5 mL of concentrated sulfuric acid. Caution: Handle DNPH and acid with appropriate personal protective equipment.
- **Derivatization Reaction:** In a 2 mL autosampler vial, combine 100 μL of the reconstituted sample extract with 100 μL of the DNPH reagent solution.
- **Incubation:** Cap the vial and heat at 65°C for 30 minutes in a heating block or water bath.[9]
- **Cooling:** Allow the vial to cool to room temperature.
- **Dilution:** Add 800 μL of the initial mobile phase (e.g., 60:40 acetonitrile:water) to the vial and vortex.
- **Analysis:** The sample is now derivatized and ready for HPLC-UV analysis.

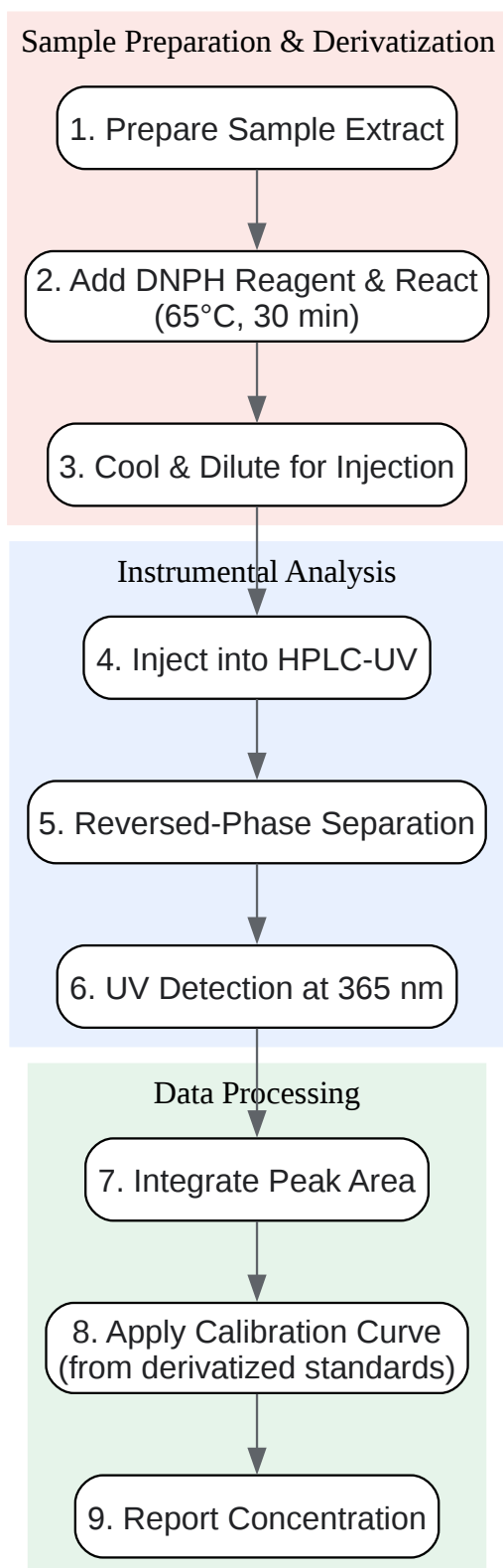
HPLC-UV Instrumentation and Protocol

Causality: Reversed-phase chromatography using a C18 column is the standard for separating the relatively non-polar DNPH derivatives. A gradient elution starting with a higher aqueous content allows for the retention and focusing of the derivatives on the column, while the increasing organic content (acetonitrile) subsequently elutes them based on their hydrophobicity, providing sharp peaks and good resolution.

Table 3: HPLC-UV Instrument Parameters

Parameter	Recommended Setting
HPLC System	Agilent 1290 Infinity II LC or equivalent
Column	Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A	Water
Mobile Phase B	Acetonitrile
Gradient	0-15 min: 60% B to 95% B; 15-17 min: 95% B; 17.1-20 min: 60% B
Flow Rate	1.0 mL/min
Column Temperature	35°C
Injection Volume	10 µL
Detector	Diode Array Detector (DAD)
Detection Wavelength	365 nm

HPLC-UV Workflow Diagram



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Caption: Workflow for quantifying **Ethyl 7-oxooctanoate** by HPLC-UV with DNPH derivatization.

Method Validation Protocol (ICH Q2(R2) Framework)

The validation for the HPLC-UV method follows the same principles as the GC-MS method. The key difference is that all standards, QC samples, and blanks must undergo the complete derivatization procedure to ensure the validity of the results.

Table 4: Summary of HPLC-UV Validation Parameters and Acceptance Criteria

Validation Parameter	Measurement	Acceptance Criterion
Specificity	No interference at the retention time of the DNPH-analyte derivative	Peak purity > 98%
Linearity (r ²)	Correlation coefficient of the calibration curve	≥ 0.995
Range	Confirmed by linearity, accuracy, and precision	To be determined experimentally
Accuracy (% Recovery)	(Measured Conc. / Nominal Conc.) x 100	85 - 115%
Precision (% RSD)	Repeatability and Intermediate Precision	≤ 15%
Limit of Quantification	Lowest standard on the curve meeting accuracy/precision criteria (S/N ≥ 10)	To be determined experimentally

Method Comparison and Selection

Choosing the appropriate method depends on the available instrumentation, sample matrix, required sensitivity, and sample throughput.

Table 5: Comparison of GC-MS and HPLC-UV Methods

Feature	GC-MS	HPLC-UV with DNPH Derivatization
Specificity	Very High (based on retention time and mass fragmentation)	High (based on retention time and specific UV absorbance)
Sample Preparation	Simpler (direct extraction)	More complex (requires a controlled derivatization step)
Sensitivity	High, especially in SIM mode	Very High (due to highly chromophoric derivative)
Analytes	Limited to thermally stable and volatile compounds	Broader applicability to non-volatile matrices
Confirmation	Provides structural confirmation via mass spectrum	Identity is inferred from retention time
Instrumentation	Requires GC-MS system	Requires standard HPLC with UV/DAD detector
Best For...	Rapid, specific analysis; structural confirmation; volatile matrices	High-sensitivity needs; non-volatile matrices; orthogonal confirmation

Conclusion

This application note details two validated, reliable, and robust methods for the quantification of **Ethyl 7-oxooctanoate**. The direct GC-MS method offers high specificity and straightforward sample preparation, making it the primary recommended technique. The alternative HPLC-UV method with DNPH derivatization provides an excellent orthogonal approach with potentially higher sensitivity, suitable for challenging matrices or when GC-MS is unavailable. Both protocols are grounded in established chemical principles and adhere to the validation requirements of the ICH Q2(R2) guidelines, ensuring that researchers and drug development professionals can generate high-quality, defensible analytical data.

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